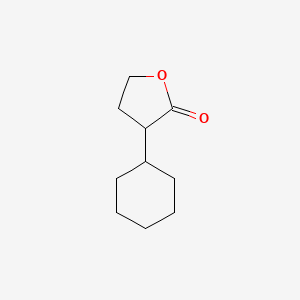
3-Cyclohexyl-dihydro-furan-2-one
Cat. No. B8485591
M. Wt: 168.23 g/mol
InChI Key: BBDUBWZEVHPKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07994176B2
Procedure details


Stir a mixture of 3-phenyl-dihydro-furan-2-one (9.0 g), rhodium on carbone (5%, 3.62 g) and ethanol (220 mL) on a hydrogenation parr shaker at 60 psi, 60° C. for 18 hours. Remove the reaction from the parr shaker and filter the mixture through celite, concentrate the filtrate to afford 8.6 g (92%) of the title compound.



Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:11][CH2:10][O:9][C:8]2=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Rh].C(O)C>[CH:1]1([CH:7]2[CH2:11][CH2:10][O:9][C:8]2=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1C(OCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction from the parr shaker
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the mixture through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C1C(OCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.6 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
